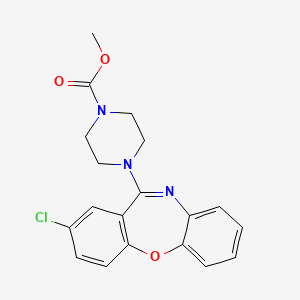

N-Carbomethoxyamoxapine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Carbomethoxyamoxapine is a chemical compound with the molecular formula C19H18ClN3O3 and a molecular weight of 371.82 g/mol. It is an artifact formed by phosgene in chloroform when used in the extraction of amoxapine metabolites.

准备方法

化学反应分析

N-Carbomethoxyamoxapine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed information on the reagents and conditions is limited.

Substitution: The compound can undergo substitution reactions, particularly involving the piperazine ring and the benzoxazepine moiety.

Common reagents and conditions used in these reactions are not extensively documented. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

N-Carbomethoxyamoxapine has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Medicine: While not directly used as a therapeutic agent, it serves as a reference compound in the study of amoxapine metabolites.

Industry: this compound is employed in the pharmaceutical industry as an intermediate in the synthesis of other compounds.

作用机制

相似化合物的比较

N-Carbomethoxyamoxapine can be compared with other similar compounds, such as:

Amoxapine: The parent compound from which this compound is derived. Amoxapine is an antidepressant with a well-defined mechanism of action involving the inhibition of norepinephrine and serotonin reuptake.

Carbamazepine: Another compound with a similar benzoxazepine structure, used as an anticonvulsant and mood stabilizer.

This compound is unique due to its formation as an artifact during the extraction of amoxapine metabolites, which distinguishes it from other related compounds.

属性

IUPAC Name |

methyl 4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3/c1-25-19(24)23-10-8-22(9-11-23)18-14-12-13(20)6-7-16(14)26-17-5-3-2-4-15(17)21-18/h2-7,12H,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYXQCUSHAGYNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is N-Carbomethoxyamoxapine and how is it formed?

A1: this compound is an artifact, not a true metabolite, formed during the extraction process of amoxapine biotransformation samples when chloroform is used as the extraction solvent []. Amoxapine, a tricyclic antidepressant with a piperazine ring in its structure, can react with phosgene, a decomposition product often found in chloroform. This reaction leads to the formation of N-carbomethoxy derivatives at the secondary nitrogen of the piperazine ring, particularly in the presence of alcohol.

Q2: Why is the identification of this compound as an artifact important in amoxapine biotransformation studies?

A2: Misidentifying this compound as a metabolite of amoxapine could lead to erroneous conclusions about the drug's metabolic pathway and potentially impact the interpretation of research findings []. Recognizing it as an artifact arising from the extraction process emphasizes the need for careful solvent selection and appropriate control experiments in drug metabolism studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Acetyl-2-methylhexahydrocyclopenta[b]pyrrol-6(2H)-one](/img/structure/B569929.png)

![4-Bromo-1,2-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B569945.png)

![2-Hydroxyethyl 4-[bis[2-(2-hydroxyethoxy)ethyl]amino]benzoate](/img/structure/B569949.png)